molecular formula C23H23N5O2 B14963399 N-(3-ethoxybenzyl)-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(3-ethoxybenzyl)-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B14963399
M. Wt: 401.5 g/mol
InChI Key: WZVORPQQJJRTPP-UHFFFAOYSA-N
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Description

N-[(3-ETHOXYPHENYL)METHYL]-3-{6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANAMIDE is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar compounds include other triazolopyridazine derivatives, such as:

Compared to these compounds, N-[(3-ETHOXYPHENYL)METHYL]-3-{6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANAMIDE may exhibit unique pharmacological profiles due to the presence of the ethoxyphenyl and phenyl groups, which can influence its binding affinity and specificity for molecular targets.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C23H23N5O2/c1-2-30-19-10-6-7-17(15-19)16-24-23(29)14-13-22-26-25-21-12-11-20(27-28(21)22)18-8-4-3-5-9-18/h3-12,15H,2,13-14,16H2,1H3,(H,24,29)

InChI Key

WZVORPQQJJRTPP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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